Solifenacin

Descripción general

Descripción

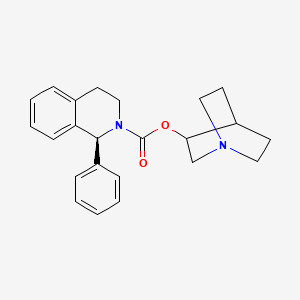

Solifenacin is a complex organic compound that belongs to the class of quinuclidines This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Solifenacin typically involves multiple steps. One common method includes the reaction of 1-azabicyclo[2.2.2]octan-3-one with appropriate reagents to introduce the isoquinoline moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Solifenacin can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Overactive Bladder (OAB)

Solifenacin is primarily indicated for managing OAB symptoms. Several studies have demonstrated its efficacy and safety in both adult and pediatric populations.

- Efficacy in Adults : A pivotal Phase 3 trial showed that this compound significantly reduced the frequency of micturitions and episodes of urgency compared to placebo. Patients receiving this compound 5 mg and 10 mg experienced a decrease in daily micturitions by 2.37 and 2.81, respectively, compared to a decrease of 1.59 for placebo . Additionally, 50% of patients reporting incontinence at baseline achieved complete continence after treatment .

- Pediatric Use : A study involving children with idiopathic OAB found that a fixed dose of this compound (5 mg) was effective and well-tolerated. Over a 12-week treatment period, significant reductions were observed in mean voiding frequency and urgency scores .

Neurogenic Bladder Conditions

This compound has been evaluated for its effectiveness in patients with neurogenic conditions such as multiple sclerosis (MS). A study highlighted that this compound effectively alleviated OAB symptoms in MS patients, marking it as a viable treatment option for this specific demographic .

Combination Therapy

Recent research has explored the combination of this compound with other medications, such as mirabegron, to enhance therapeutic outcomes for OAB. The SYNERGY trials assessed the efficacy of this combination therapy versus monotherapy and placebo. Results indicated that the combination significantly improved symptom control compared to either drug alone .

Safety Profile

The safety profile of this compound is generally favorable, with common side effects including dry mouth and constipation. In long-term studies, tolerability rates were reported at approximately 85%, with an efficacy rate of around 74% after extended treatment periods .

Data Tables

| Study | Population | Dosage | Primary Outcome | Results |

|---|---|---|---|---|

| Phase 3 Trial | Adults with OAB | 5 mg & 10 mg | Micturition frequency | -2.37 (5 mg), -2.81 (10 mg) vs -1.59 (placebo) |

| Pediatric Study | Children with OAB | 5 mg | Voiding frequency | Decreased from 9.4 to 6.5 times/day |

| MS Study | MS patients with OAB | Variable | OAB symptom relief | Significant improvement noted |

Case Studies

- Case Study in Multiple Sclerosis : A patient with MS reported significant improvements in urinary urgency and frequency after initiating this compound therapy, showcasing its potential in neurogenic bladder management .

- Pediatric Case Report : A child diagnosed with idiopathic OAB exhibited marked improvement in urgency episodes and quality of life following treatment with this compound over three months .

Mecanismo De Acción

The mechanism of action of Solifenacin involves its interaction with specific molecular targets. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

1-azabicyclo[2.2.2]octan-3-yl acetate: Shares a similar bicyclic structure but differs in its functional groups.

acetic acid 1-azabicyclo[2.2.2]octan-3-yl ester: Another related compound with distinct chemical properties.

1-azabicyclo[2.2.2]octan-3-one: A simpler analog with a ketone functional group.

Uniqueness

Solifenacin is unique due to its combination of the quinuclidine and isoquinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Propiedades

Fórmula molecular |

C23H26N2O2 |

|---|---|

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21?,22-/m0/s1 |

Clave InChI |

FBOUYBDGKBSUES-KEKNWZKVSA-N |

SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 |

SMILES isomérico |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5 |

SMILES canónico |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.